1-(2-Iodobenzyl)pyrrolidine

Sigma receptor pharmacology SPECT imaging agent design Structure-activity relationship (SAR)

1-(2-Iodobenzyl)pyrrolidine (CAS 138154-61-7) is a heterocyclic organic compound comprising a pyrrolidine ring N-substituted with a 2-iodobenzyl group, with molecular formula C₁₁H₁₄IN and molecular weight 287.14 g/mol. It belongs to the class of N-benzylpyrrolidine derivatives, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
CAS No. 138154-61-7
Cat. No. B3100967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodobenzyl)pyrrolidine
CAS138154-61-7
Molecular FormulaC11H14IN
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2I
InChIInChI=1S/C11H14IN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2
InChIKeyWGJITBHZDTYAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodobenzyl)pyrrolidine (CAS 138154-61-7): Ortho-Iodo Pyrrolidine Building Block for Medicinal Chemistry and Radical Cyclization


1-(2-Iodobenzyl)pyrrolidine (CAS 138154-61-7) is a heterocyclic organic compound comprising a pyrrolidine ring N-substituted with a 2-iodobenzyl group, with molecular formula C₁₁H₁₄IN and molecular weight 287.14 g/mol . It belongs to the class of N-benzylpyrrolidine derivatives, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research [1]. The defining structural feature is the ortho-iodo substituent on the aromatic ring, which confers distinct reactivity profiles—particularly in metal-catalyzed cross-coupling and radical translocation/cyclization chemistry—that are absent in the corresponding meta- and para-iodo isomers or in other ortho-halogen (Br, Cl, F) analogs .

Why 1-(2-Iodobenzyl)pyrrolidine Cannot Be Interchanged with Other N-Benzylpyrrolidine Isomers or Halogen Analogs


The ortho-iodo substitution pattern of 1-(2-Iodobenzyl)pyrrolidine is non-interchangeable with its regioisomeric (3-iodo, 4-iodo) or halogen-variant (2-bromo, 2-chloro) analogs because the spatial proximity of the iodine atom to the pyrrolidine nitrogen enables unique radical translocation pathways and metal-catalyzed cyclization outcomes that meta- and para-substituted congeners cannot support . In sigma receptor pharmacology, moving the iodine from the ortho to the para position on a closely related N-iodobenzyl-pyrrolidinylethylamine scaffold produced a 13.3-fold improvement in sigma-1 binding affinity (Ki from 26.6 nM to 2.0 nM), demonstrating that iodine positional isomerism alone fundamentally alters biological target engagement [1]. Furthermore, replacing iodine with bromine or chlorine at the ortho position of N-(o-halobenzyl)pyrrolidine derivatives shifts the product distribution in radical cyclization reactions—bromo substrates favor hexahydrofuro[3,2-b]pyrrole formation, whereas iodo substrates preferentially undergo elimination pathways—meaning that halogen identity, not merely the presence of a leaving group, dictates synthetic utility [2].

Quantitative Differential Evidence: 1-(2-Iodobenzyl)pyrrolidine vs. Closest Analogs


Sigma-1 Receptor Affinity: Ortho-Iodo Substitution Produces 13.3-Fold Lower Affinity than Para-Iodo on the Pyrrolidinylethylamine Scaffold

In a head-to-head comparison of N-iodobenzyl-substituted pyrrolidinylethylamine derivatives, the ortho-iodo compound N-(2-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 4) exhibited a sigma-1 receptor Ki of 26.6 nM, whereas the para-iodo congener (compound 6) displayed a Ki of 2.0 nM—a 13.3-fold difference in binding affinity [1]. Both compounds were evaluated by competition with [³H]-(+)-pentazocine binding to guinea pig brain membranes under identical assay conditions [1]. Importantly, the sigma-2/sigma-1 selectivity ratio for the ortho-iodo compound was 1.8, the most balanced in the series, compared to 3.6 for the para-iodo analog, indicating that ortho-iodo substitution yields a distinct selectivity profile that may be advantageous when balanced dual-subtype binding is desired [1].

Sigma receptor pharmacology SPECT imaging agent design Structure-activity relationship (SAR)

Radical Cyclization: Ortho-Iodo Substituent Enables Exclusive 6-Exo-Trig Cyclization to Hexahydropyrrolo[1,2-b]isoquinolines

N-ortho-iodobenzyl-2-alkenylpyrrolidines undergo organolithium-mediated and palladium-catalyzed Heck-type 6-exo-trig cyclization to yield hexahydropyrrolo[1,2-b]isoquinoline scaffolds, a transformation that requires the ortho-iodo substituent for productive cyclization . An electron-withdrawing group (R = CONEt₂) on the alkene is necessary for the 6-exo-trig pathway; without the ortho-iodo group, no cyclization occurs under these conditions . Attempted cyclization with the corresponding para-iodo or meta-iodo isomers fails to produce the fused tricyclic indolizidine core, because the spatial geometry of the ortho-iodo group is essential for the initial oxidative addition or halogen-metal exchange step that positions the aryl group for ring closure .

Radical translocation Indolizidine synthesis Heck cyclization

Halogen Identity Divergence: Ortho-Iodo vs. Ortho-Bromo Pyrrolidine Derivatives Yield Distinct Radical Cyclization Products

In a comparative radical cyclization study, N-(o-halobenzyl)pyrrolidine substrates bearing ortho-iodo and ortho-bromo substituents produced divergent product distributions. Radical reaction of 3,4-diacetoxy-N-(o-halobenzyl)pyrrolidines with an ortho-iodo group underwent elimination of two acyloxy groups to give predominantly N-benzyl pyrrole (11), whereas the analogous ortho-bromo substrate (compound 16, 3,4-diallyloxy-N-(o-bromobenzyl)pyrrolidine) yielded the desired hexahydrofuro[3,2-b]pyrroles (17, 18) along with a dimeric hexahydrofuro[3,2-b]pyrrole (19) [1]. This product divergence demonstrates that iodine at the ortho position promotes elimination pathways more readily than bromine under identical radical-generating conditions—an outcome not predictable from simple halogen leaving-group ability alone [1].

Radical cyclization Halogen effect Pyrrolidine heterocycle synthesis

Topological Complexity Differentiates Ortho- from Para-Iodobenzyl Pyrrolidine Isomers

Computational topological analysis reveals that 1-(2-iodobenzyl)pyrrolidine has a molecular complexity score of 154, compared to 146 for 1-(4-iodobenzyl)pyrrolidine—representing a 5.5% higher topological complexity for the ortho isomer . This difference arises from the steric congestion introduced by the ortho-iodo substituent adjacent to the benzylic methylene-pyrrolidine linkage, which restricts rotational freedom and increases the compound's three-dimensional character . While both isomers share identical molecular formula (C₁₁H₁₄IN), molecular weight (287.14 g/mol), and calculated density (~1.6 g/cm³) , the higher complexity of the ortho isomer may confer advantages in fragment-based drug discovery where three-dimensionality correlates with improved target selectivity and reduced off-target promiscuity .

Molecular complexity Isomer comparison Physicochemical property

High-Value Application Scenarios for 1-(2-Iodobenzyl)pyrrolidine Based on Quantitative Differentiation Evidence


Synthesis of Hexahydropyrrolo[1,2-b]isoquinoline and Indolizidine Scaffolds via Ortho-Iodo-Directed Cyclization

1-(2-Iodobenzyl)pyrrolidine serves as the essential precursor for constructing hexahydropyrrolo[1,2-b]isoquinoline and indolizidine cores through organolithium-mediated or palladium-catalyzed Heck-type 6-exo-trig cyclization . The ortho-iodo substituent is mechanistically required for oxidative addition or halogen-metal exchange; meta- and para-iodo isomers do not undergo this cyclization . For medicinal chemistry groups synthesizing alkaloid-like tricyclic scaffolds, this compound is the only viable N-benzylpyrrolidine isomer that enables this specific ring-closure strategy, making it a non-substitutable building block in such synthetic routes .

Sigma Receptor Ligand SAR Exploration Where Balanced Sigma-1/Sigma-2 Binding Is Desired

In sigma receptor pharmacology, the ortho-iodobenzyl substitution pattern on the pyrrolidinylethylamine scaffold produces the most balanced sigma-2/sigma-1 selectivity ratio (1.8) observed across the 2-, 3-, and 4-iodo series, compared to 3.6 for the 4-iodo analog [1]. This balanced dual-subtype binding profile makes the ortho-iodo congener a valuable tool compound for investigating sigma receptor biology where simultaneous engagement of both subtypes may be therapeutically relevant—a profile not achievable with the higher-affinity but more sigma-1-selective para-iodo isomer [1].

Radical Translocation Studies Exploiting Ortho-Iodo Propensity for 1,5-Hydrogen Shift and Elimination Pathways

The ortho-iodo substituent in N-(2-iodobenzyl)pyrrolidine derivatives promotes distinct radical translocation outcomes compared to ortho-bromo analogs, favoring elimination to N-benzyl pyrrole products rather than cyclization [2]. This differential reactivity makes 1-(2-iodobenzyl)pyrrolidine the substrate of choice for mechanistic studies of 1,5-hydrogen atom transfer radical reactions, and for synthetic routes where the elimination pathway is the desired outcome [2]. Researchers aiming for cyclization products should instead select the ortho-bromo variant [2].

Fragment-Based Drug Discovery Libraries Requiring High Topological Complexity Building Blocks

The ortho-iodo substitution confers a measurably higher molecular complexity (complexity index 154) compared to the para-iodo isomer (complexity index 146) . In fragment-based drug discovery, fragments with higher three-dimensional complexity are prized for their improved selectivity profiles and superior optimization trajectories . Procurement of the ortho isomer thus provides access to a more shape-diverse chemical space than the simpler para-substituted analog, supporting fragment library design strategies that prioritize molecular complexity as a predictor of lead-likeness .

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